molecular formula C10H9BN2O3 B11890697 (5-Phenoxypyrimidin-2-yl)boronic acid

(5-Phenoxypyrimidin-2-yl)boronic acid

Cat. No.: B11890697
M. Wt: 216.00 g/mol
InChI Key: OIKUSQJTJYOCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenoxypyrimidin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (5-Phenoxypyrimidin-2-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a phenoxy group.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Chemical Reactions Analysis

(5-Phenoxypyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (5-Phenoxypyrimidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Properties

Molecular Formula

C10H9BN2O3

Molecular Weight

216.00 g/mol

IUPAC Name

(5-phenoxypyrimidin-2-yl)boronic acid

InChI

InChI=1S/C10H9BN2O3/c14-11(15)10-12-6-9(7-13-10)16-8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

OIKUSQJTJYOCQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)OC2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.